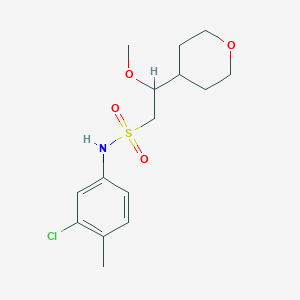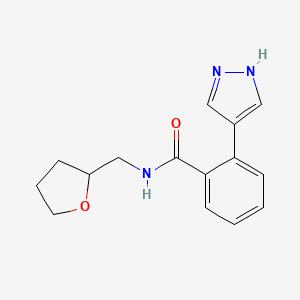![molecular formula C17H25N5O2 B6750167 N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6750167.png)
N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide is a fascinating compound in the realm of chemical and biomedical research. This complex organic molecule exhibits significant potential in various fields due to its unique structural characteristics and reactive properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide typically involves multi-step organic synthesis techniques. Starting from readily available starting materials, the synthesis generally incorporates:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: : This is often achieved via a cyclization reaction between an appropriate pyrazole derivative and a suitable dihydropyrimidine.
Introduction of the Piperidinyl Propyl Group: : This step involves nucleophilic substitution reactions to introduce the piperidinyl moiety.
Attachment of the Hydroxy Group: : This can be carried out through stereoselective reduction or hydroxylation reactions.
Final Carboxamide Formation: : Converting the intermediate into the final carboxamide form typically involves amidation reactions using suitable reagents and catalysts.
Industrial Production Methods
In industrial settings, the production of this compound would necessitate optimization for scalability and cost-effectiveness. This would involve using continuous flow reactors, optimizing reaction conditions to maximize yields, and ensuring purity through advanced purification techniques like chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions:
Oxidation: : Converting hydroxyl groups to ketones or aldehydes using oxidizing agents.
Reduction: : Reducing certain functional groups to alcohols or amines.
Substitution: : Replacing functional groups with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Use of reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: : Halogenated reagents and nucleophiles under controlled temperatures.
Major Products Formed
These reactions can yield a variety of products such as ketones, alcohols, substituted pyrazolo[1,5-a]pyrimidines, and other derivatives depending on the conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has versatile applications in scientific research:
Chemistry: : As a building block in organic synthesis and for studying reaction mechanisms.
Biology: : Investigating its interaction with biomolecules.
Medicine: : Exploring its potential as a pharmacophore for drug design.
Industry: : Utility in developing novel materials and catalysts.
Wirkmechanismus
The mechanism of action for this compound in biological systems involves its interaction with specific molecular targets:
Molecular Targets: : Likely involves binding to enzymes or receptors.
Pathways: : Influences biochemical pathways related to cellular signaling or metabolic processes. Detailed studies would elucidate exact pathways and interactions.
Vergleich Mit ähnlichen Verbindungen
Unique Characteristics
Compared to other pyrazolo[1,5-a]pyrimidine derivatives, this compound stands out due to:
Structural Features: : The presence of both the piperidinyl propyl and hydroxyl groups.
Reactivity: : Enhanced chemical reactivity due to its unique functional groups.
List of Similar Compounds
2,7-Dimethylpyrazolo[1,5-a]pyrimidine
N-[(2S)-2-hydroxy-3-aminopropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide
Pyrazolo[1,5-a]pyrimidine derivatives with varying substituents
N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide's unique combination of functional groups and structural attributes make it a compound of significant interest for ongoing and future research in various scientific domains.
Eigenschaften
IUPAC Name |
N-[(2S)-2-hydroxy-3-piperidin-1-ylpropyl]-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-12-8-16-18-10-15(13(2)22(16)20-12)17(24)19-9-14(23)11-21-6-4-3-5-7-21/h8,10,14,23H,3-7,9,11H2,1-2H3,(H,19,24)/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGBIZUGZMJTNAR-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)NCC(CN3CCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN2C(=C(C=NC2=C1)C(=O)NC[C@@H](CN3CCCCC3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Methyl-3-[2-(5-methylimidazo[1,2-a]pyridin-2-yl)ethylamino]pyrazin-2-one](/img/structure/B6750084.png)

![(1-Methylimidazol-4-yl)-[3-(2,2,2-trifluoroethyl)piperidin-1-yl]methanone](/img/structure/B6750103.png)
![Methyl 2-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-6-fluorobenzoate](/img/structure/B6750115.png)
![Ethyl 4-[(2-cyclopropyl-2-methoxyethyl)sulfonylamino]-3-hydroxybenzoate](/img/structure/B6750123.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]piperidine-4-carboxamide](/img/structure/B6750140.png)

![Methyl 1-[[[3-hydroxy-2-(trifluoromethoxy)benzoyl]amino]methyl]cyclopropane-1-carboxylate](/img/structure/B6750149.png)
![N-[(3-ethyl-5-methyltriazol-4-yl)methyl]-2-(2-methyl-4-oxoquinazolin-3-yl)acetamide](/img/structure/B6750170.png)
![[(3R)-3-aminopyrrolidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone](/img/structure/B6750172.png)
![[(3R)-3-aminopiperidin-1-yl]-(2-cyclohexyloxypyridin-4-yl)methanone](/img/structure/B6750179.png)
![1-[2-hydroxy-3-(trifluoromethyl)benzoyl]-N,N-dimethylpyrrolidine-2-carboxamide](/img/structure/B6750188.png)
![1-[2-(Dimethylamino)ethyl]-4-(3-pyridin-4-ylpropanoyl)piperazin-2-one](/img/structure/B6750189.png)
![4-Methyl-3-[4-(oxolan-3-yl)piperidine-1-carbonyl]isochromen-1-one](/img/structure/B6750192.png)
